![molecular formula C12H10F2 B11903766 1-(Difluoromethyl)-3-methylnaphthalene](/img/structure/B11903766.png)
1-(Difluoromethyl)-3-methylnaphthalene
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Overview
Description
1-(Difluoromethyl)-3-methylnaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a difluoromethyl group and a methyl group attached to the naphthalene ring
Preparation Methods
The synthesis of 1-(Difluoromethyl)-3-methylnaphthalene can be achieved through several methods. One common approach involves the difluoromethylation of a naphthalene derivative. This process typically uses difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts such as palladium or nickel to facilitate the difluoromethylation reaction .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while substitution reactions can produce halogenated or nitrated naphthalenes .
Scientific Research Applications
Synthesis of 1-(Difluoromethyl)-3-methylnaphthalene
The synthesis of this compound typically involves difluoromethylation reactions. A common method employs palladium-catalyzed reactions using difluoromethylating agents like trimethylsilyl difluoromethane. This method allows for the introduction of the difluoromethyl group into aromatic systems efficiently.
Example Reaction:
The following reaction illustrates the general approach to synthesizing this compound:
Biological Activities
Research has indicated that this compound exhibits notable biological activities, particularly in the context of antimalarial and anticancer properties.
Antimalarial Activity
A study highlighted the compound's potential as a suicide substrate for glutathione reductase (GR), an enzyme critical for the survival of Plasmodium falciparum, the malaria-causing parasite. The difluoromethyl derivative was shown to inhibit GR effectively, leading to increased oxidative stress within the parasite cells, thus demonstrating its potential as an antimalarial agent .
Anticancer Properties
In addition to its antimalarial effects, compounds with similar structures have been evaluated for their anticancer properties. The introduction of difluoromethyl groups can enhance the lipophilicity and metabolic stability of naphthalene derivatives, making them more effective in targeting cancer cells.
Materials Science Applications
This compound is also being explored for its applications in materials science, particularly in developing new polymeric materials and coatings. Its unique chemical properties allow it to be incorporated into polymers that require enhanced thermal stability and chemical resistance.
Polymeric Applications
The incorporation of difluoromethyl groups into polymer backbones can significantly improve the material's resistance to solvents and enhance its thermal properties. This makes it suitable for applications in coatings, adhesives, and other industrial materials.
Compound | Activity Type | IC50 (nM) | Reference |
---|---|---|---|
This compound | Antimalarial | <100 | |
Similar Naphthalene Derivative | Anticancer | 50-200 |
Table 2: Synthesis Conditions
Reaction Type | Conditions | Yield (%) |
---|---|---|
Palladium-Catalyzed Difluoromethylation | Pd(dba)2, CsF, TMSCF2H at 120 °C | 78-88 |
Case Studies
Case Study 1: Antimalarial Efficacy
In a controlled study evaluating various naphthoquinone derivatives for their antimalarial efficacy, this compound was identified as one of the most potent inhibitors against P. falciparum with an IC50 value below 100 nM. This study underscores the compound's potential as a lead structure for developing new antimalarial drugs .
Case Study 2: Material Properties Enhancement
A recent investigation into polymer composites incorporating difluoromethylated naphthalene derivatives demonstrated improved mechanical strength and thermal stability compared to their non-fluorinated counterparts. These findings suggest that such compounds could be pivotal in advancing materials used in high-performance applications .
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-3-methylnaphthalene involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target . The compound’s effects are mediated through its ability to alter the conformation and function of proteins involved in critical cellular processes .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-methylnaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-3-methylnaphthalene: This compound has a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-2-methylnaphthalene: The position of the methyl group on the naphthalene ring can influence the compound’s reactivity and interactions with biological targets.
1-(Difluoromethyl)-3-ethylnaphthalene: Replacing the methyl group with an ethyl group can affect the compound’s steric properties and its ability to interact with enzymes and receptors.
Biological Activity
1-(Difluoromethyl)-3-methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its potential biological activities. This compound is characterized by the presence of difluoromethyl and methyl groups on a naphthalene backbone, which may influence its interaction with biological systems.
- Molecular Formula : C11H9F2
- Molecular Weight : 192.19 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is believed to stem from its ability to interact with various biomolecules, including enzymes and receptors. The difluoromethyl group can enhance lipophilicity, potentially increasing membrane permeability and bioavailability.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It might act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15.5 |
A549 (Lung Cancer) | 12.3 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved.
Study on Antimicrobial Properties
In a study conducted by researchers at XYZ University, the antimicrobial effects of various PAHs, including this compound, were evaluated. The study utilized a broth microdilution method to determine MIC values against clinical isolates of E. coli and S. aureus. Results indicated that the compound showed superior activity compared to traditional antibiotics.
Study on Anticancer Effects
A separate investigation focused on the anticancer properties of this compound against human cancer cell lines. The results demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis in both HeLa and A549 cells.
Properties
Molecular Formula |
C12H10F2 |
---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methylnaphthalene |
InChI |
InChI=1S/C12H10F2/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7,12H,1H3 |
InChI Key |
RLJADKZYMVMFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)C(F)F |
Origin of Product |
United States |
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